Piperidine vs. Piperazine Linker: Quantified Polarity, Lipophilicity, and Hydrogen-Bonding Differences
CAS 89151-37-1 contains a piperidine ring, whereas terazosin, doxazosin, and prazosin all contain a piperazine ring at the corresponding linker position. This substitution eliminates one hydrogen bond acceptor site and alters the electronic character of the nitrogen, resulting in a computed XLogP3-AA of 2.7 for CAS 89151-37-1 [1], compared to XLogP3-AA values of 1.5 for terazosin [2] and 1.6 for doxazosin [3]. The topological polar surface area (TPSA) of 67.7 Ų for CAS 89151-37-1 is also lower than that of terazosin (103.0 Ų) [2], indicating reduced polarity and predicted greater permeability.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | CAS 89151-37-1: XLogP3-AA = 2.7; TPSA = 67.7 Ų |
| Comparator Or Baseline | Terazosin: XLogP3-AA = 1.5; TPSA = 103.0 Ų. Doxazosin: XLogP3-AA = 1.6; TPSA = 112.3 Ų. |
| Quantified Difference | XLogP difference: +1.2 (vs. terazosin), +1.1 (vs. doxazosin). TPSA difference: -35.3 Ų (vs. terazosin), -44.6 Ų (vs. doxazosin). |
| Conditions | Computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.8.24, respectively. |
Why This Matters
Higher lipophilicity and lower polarity directly alter chromatographic retention time, solid-phase extraction recovery, and passive membrane permeability, making CAS 89151-37-1 unsuitable as a surrogate for piperazine-containing analogs in analytical or biological assays.
- [1] PubChem CID 70492175, 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol. View Source
- [2] PubChem CID 5401, Terazosin. View Source
- [3] PubChem CID 3157, Doxazosin. View Source
